molecular formula C12H16 B14661691 2-(But-2-en-1-yl)-1,4-dimethylbenzene CAS No. 37849-09-5

2-(But-2-en-1-yl)-1,4-dimethylbenzene

Katalognummer: B14661691
CAS-Nummer: 37849-09-5
Molekulargewicht: 160.25 g/mol
InChI-Schlüssel: ZAGLJFOZBVWFJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(But-2-en-1-yl)-1,4-dimethylbenzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where the benzene ring is substituted with a but-2-en-1-yl group and two methyl groups at the 1 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-en-1-yl)-1,4-dimethylbenzene can be achieved through various methods. One common approach involves the alkylation of p-xylene with crotyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(But-2-en-1-yl)-1,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Hydrogenation of the double bond in the but-2-en-1-yl group can yield the saturated derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of crotonic acid or crotyl alcohol.

    Reduction: Formation of 2-(butyl)-1,4-dimethylbenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(But-2-en-1-yl)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(But-2-en-1-yl)-1,4-dimethylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The but-2-en-1-yl group can participate in addition reactions due to the presence of the double bond. The exact pathways and molecular targets depend on the specific reactions and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Crotyl alcohol: Similar structure but with a hydroxyl group instead of the benzene ring.

    Crotonaldehyde: Contains an aldehyde group instead of the benzene ring.

    Crotonic acid: Contains a carboxylic acid group instead of the benzene ring.

Uniqueness

2-(But-2-en-1-yl)-1,4-dimethylbenzene is unique due to the presence of both the but-2-en-1-yl group and the dimethyl-substituted benzene ring

Eigenschaften

CAS-Nummer

37849-09-5

Molekularformel

C12H16

Molekulargewicht

160.25 g/mol

IUPAC-Name

2-but-2-enyl-1,4-dimethylbenzene

InChI

InChI=1S/C12H16/c1-4-5-6-12-9-10(2)7-8-11(12)3/h4-5,7-9H,6H2,1-3H3

InChI-Schlüssel

ZAGLJFOZBVWFJB-UHFFFAOYSA-N

Kanonische SMILES

CC=CCC1=C(C=CC(=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.